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Compound of Interest

Compound Name:
1-bromo-4-[(1S)-1-

methoxyethyl]benzene

CAS No.: 1932197-99-3

Cat. No.: B6282479

Get Quote

Executive Summary
1-Bromo-4-(1-methoxyethyl)benzene (CAS: [Generic] / Chiral variants often unassigned)

represents a high-value chiral building block in drug discovery. It serves as a functionalized

styrene precursor, offering a pre-installed chiral center protected as a methyl ether. This moiety

is critical for introducing the

-methylbenzyl ether motif—a pharmacophore found in various bio-active diarylmethane
derivatives (e.g., SGLT2 inhibitors, antihistamines) and liquid crystal materials.

This guide addresses the primary challenge in utilizing this intermediate: preventing

racemization during synthesis and subsequent cross-coupling. While commercial racemic

mixtures exist, the high-value application lies in the enantiopure forms ((R)- or (S)-isomers).

Part 1: Structural Analysis & Critical Parameters
The molecule features two reactive handles:
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Aryl Bromide (C-Br): The site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig).

Benzylic Ether (C-O-C): A chiral center prone to racemization under strong acidic conditions

or radical pathways, but generally stable to basic coupling conditions.

Physicochemical Profile (Estimated)[1][2]
Property Value / Range Note

Molecular Formula

Molecular Weight 215.09 g/mol

Boiling Point 119–121 °C @ 7 mmHg
Based on alcohol precursor

data

Chiral Center Benzylic Carbon labile under acidic conditions

Solubility THF, DCM, Toluene Insoluble in water

Part 2: Enantioselective Synthesis Protocols
To ensure high enantiomeric excess (ee), we reject the resolution of racemic mixtures in favor

of Asymmetric Transfer Hydrogenation (ATH) followed by a Purdie-Irvine Alkylation. This route

minimizes the risk of racemization inherent in standard Williamson ether synthesis (NaH/MeI)

involving benzylic substrates.
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Figure 1: Enantioselective synthesis workflow ensuring retention of stereochemistry.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (R)- or (S)-1-(4-bromophenyl)ethanol.

Mechanism: The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand

(TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism, delivering a

hydride to the ketone face selectively.

Reagents:

Substrate: 4-Bromoacetophenone.

Catalyst: RuCl (for (S)-alcohol) or (R,R)-variant (for (R)-alcohol).

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Procedure:

Dissolve 4-bromoacetophenone (1.0 equiv) in dry DMF or DCM.

Add the Ru-catalyst (0.5–1.0 mol%).

Add HCOOH/TEA mixture slowly at 0°C, then warm to room temperature (25–28°C).

Stir for 12–24 hours. Monitor consumption by TLC/HPLC.

Quench: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to

remove acid) and brine.

Validation: Expect >95% conversion and >96% ee. Recrystallize from Hexane/EtOAc if ee

<98%.

Protocol B: Purdie-Irvine Methylation (Critical Step)
Objective: Methylation of the chiral alcohol without racemization.
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Expert Insight: Standard methylation using NaH (Sodium Hydride) generates a strong alkoxide.

In benzylic systems, this can lead to partial racemization via a transient benzylic cation or

elimination to the styrene. The Purdie-Irvine method uses Silver(I) Oxide (

), which acts as a mild base and halogen scavenger, promoting

attack on Methyl Iodide with strict retention of configuration at the chiral center.

Reagents:

Substrate: Chiral 1-(4-bromophenyl)ethanol (from Step A).

Methyl Iodide (MeI): 5.0 equiv (Caution: Neurotoxin/Carcinogen).

Silver(I) Oxide (

): 1.5–2.0 equiv.

Solvent: DMF or DCM (Anhydrous).

Procedure:

Dissolve the chiral alcohol in anhydrous DMF under Argon.

Add

in one portion (suspension).

Add MeI dropwise at 0°C.

Stir at room temperature for 16–24 hours in the dark (wrap flask in foil).

Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

Purification: Flash chromatography (Silica, Hexane/EtOAc 95:5).

Outcome: Quantitative yield of the methyl ether with no erosion of ee.
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Part 3: Applications in Drug Discovery (Cross-
Coupling)
The primary utility of this building block is in Suzuki-Miyaura Cross-Coupling to generate

diarylalkanes. The methoxy group is robust and does not poison Palladium catalysts.

Coupling Logic & Stability
The benzylic ether is stable to:

,

,

(Standard Suzuki bases).

Temperatures up to 100°C.

It is unstable to:

Strong Lewis Acids (

,

) – will cleave the ether.

Strong reducing conditions (

, Pd/C) – may cause hydrogenolysis of the benzylic C-O bond.
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Suzuki-Miyaura Coupling Cycle for Chiral Benzylic Ethers
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Figure 2: The chiral center is preserved as it is distal to the oxidative addition site.

Recommended Coupling Protocol
For coupling with aryl boronic acids:

Catalyst:

(Robust, air-stable).

Base:
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(3.0 equiv).

Solvent: THF:Water (10:1) or Toluene:Water.

Temp: 80°C.

Note: Avoid phosphine ligands that might promote

-hydride elimination if the reaction temperature is too high, though this is rare with aryl
bromides.

Part 4: Quality Control & Analytics[2]
Verifying the enantiomeric excess is non-negotiable. Standard NMR is insufficient.

Method Column / Conditions Expected Result

Chiral HPLC Chiralcel OD-H or AD-H
Baseline separation of

enantiomers.

Mobile Phase
Hexane : Isopropanol (98:2 or

99:1)

Low polarity required for ether

elution.

Chiral GC
Cyclodextrin-based (e.g., Beta-

DEX)
Excellent for volatile ethers.

Optical Rotation
Polarimeter (

or MeOH)

Compare against literature

values for (R)-1-phenylethanol

derivatives.

Part 5: Safety & Handling
Methyl Iodide: Extreme caution. Use in a fume hood. It is a potent alkylating agent and

suspected carcinogen. Destroy excess MeI with aqueous ammonia or sodium thiosulfate.

Silver Residues: The Purdie-Irvine reaction generates silver salts. Dispose of solid waste as

heavy metal waste. Do not mix with nitric acid (risk of silver fulminate).
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Storage: Store the final chiral ether at 2–8°C under Argon. While ethers are generally stable,

benzylic positions can slowly auto-oxidize to peroxides or ketones over months.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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